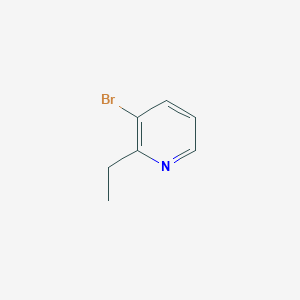

3-Bromo-2-ethylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-ethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-2-7-6(8)4-3-5-9-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBNLBHILOYVPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10708863 | |

| Record name | 3-Bromo-2-ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10708863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38749-81-4 | |

| Record name | 3-Bromo-2-ethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38749-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10708863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-2-ethylpyridine chemical properties and structure

An In-depth Technical Guide to 3-Bromo-2-ethylpyridine: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern—a bromine atom at the 3-position and an ethyl group at the 2-position of the pyridine ring—provides a versatile scaffold for synthetic chemists. The bromine atom serves as an excellent leaving group for various cross-coupling and nucleophilic substitution reactions, while the ethyl group influences the molecule's steric and electronic properties. This guide offers a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and applications of this compound, tailored for researchers and professionals in drug development and organic synthesis.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational for its application in research and development. This compound is identified by the CAS Number 38749-81-4.[1][2] Its core properties are summarized in the table below. While experimental data for properties such as melting and boiling points are not consistently reported across major databases, its molecular formula and weight are well-established.[2][3]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈BrN | [1][2] |

| Molecular Weight | 186.05 g/mol | [1][2][4] |

| IUPAC Name | This compound | [1] |

| CAS Number | 38749-81-4 | [1][2][4] |

| SMILES | CCC1=C(C=CC=N1)Br | [1] |

| InChI Key | MEBNLBHILOYVPC-UHFFFAOYSA-N | [1][2] |

| Appearance | Not specified (typically a liquid or solid) | |

| Boiling Point | N/A | [2] |

| Melting Point | N/A | [2] |

| Density | N/A | [2] |

Molecular Structure and Spectroscopic Analysis

The structural arrangement of this compound dictates its reactivity and its utility as a synthetic building block.

Caption: Molecular structure of this compound.

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, typically in the range of 7.0-8.5 ppm. The ethyl group would present as a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, shifted downfield due to the proximity of the aromatic ring.

-

¹³C NMR: The carbon NMR would display seven distinct signals. The carbon atom bonded to the bromine (C3) would be significantly influenced by the halogen's electronegativity. Aromatic carbons typically appear between 120-150 ppm.

-

IR Spectroscopy: The infrared spectrum would feature characteristic peaks for C-H stretching from the aromatic ring and the alkyl chain (around 2900-3100 cm⁻¹). Aromatic C=C and C=N stretching vibrations would be visible in the 1400-1600 cm⁻¹ region. The C-Br stretching frequency is expected in the lower wavenumber region, typically 500-650 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2⁺) due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Synthesis and Experimental Protocols

This compound is not a naturally occurring compound and must be prepared via chemical synthesis. A common strategy for the synthesis of 3-halopyridines involves the electrophilic halogenation of the corresponding pyridine derivative. A representative protocol, adapted from the synthesis of the analogous 3-bromo-2-methylpyridine, is the direct bromination of 2-ethylpyridine.[6]

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol (Representative)

This protocol is based on a well-established method for a similar compound and serves as an authoritative guide for its synthesis.[6]

Objective: To synthesize this compound via electrophilic bromination of 2-ethylpyridine.

Materials:

-

2-Ethylpyridine

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Bromine (Br₂)

-

Concentrated Hydrochloric Acid (HCl)

-

8M Sodium Hydroxide (NaOH) solution

-

Diethyl ether

-

Saturated brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Diethyl ether (as eluents)

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer and dropping funnel, carefully add anhydrous aluminum chloride. Heat the vessel to 100°C.

-

Substrate Addition: Slowly add 2-ethylpyridine dropwise to the heated aluminum chloride with continuous stirring.

-

Bromination: Add bromine dropwise to the reaction mixture at 100°C over a period of one hour. The Lewis acid (AlCl₃) polarizes the bromine molecule, making it a more potent electrophile to attack the electron-deficient pyridine ring.

-

Reaction Completion: Continue stirring the mixture at 100°C for an additional 30 minutes after the bromine addition is complete.

-

Quenching and Acidification: After cooling to room temperature, carefully pour the reaction mixture into ice water. Acidify the aqueous solution with concentrated hydrochloric acid.

-

Washing: Wash the acidified aqueous layer with ethyl acetate to remove non-polar impurities.

-

Basification and Extraction: Basify the aqueous layer with an 8M NaOH solution until strongly alkaline. Extract the product from the aqueous layer using diethyl ether (3x).

-

Drying and Concentration: Combine the organic extracts, wash with saturated brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure.

-

Purification: Purify the resulting residue by silica gel column chromatography to yield the final product.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is derived from the reactivity of the bromine substituent on the electron-deficient pyridine ring. This functionality allows it to serve as a versatile intermediate in constructing more complex molecules.[7]

The bromine at the 3-position is an excellent leaving group, making the compound a prime substrate for various metal-catalyzed cross-coupling reactions.[8] These reactions are cornerstones of modern organic synthesis, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds.

Caption: Key synthetic transformations of this compound.

-

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst and a base allows for the synthesis of 3-aryl-2-ethylpyridines, which are common motifs in pharmacologically active compounds.[9]

-

Heck and Sonogashira Couplings: These palladium-catalyzed reactions enable the formation of C-C bonds with alkenes and terminal alkynes, respectively, further diversifying the accessible molecular scaffolds.[10]

-

Buchwald-Hartwig Amination: This reaction provides a powerful method for constructing carbon-nitrogen bonds, allowing for the introduction of various amine functionalities at the 3-position.

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the pyridine ring facilitates the displacement of the bromide by strong nucleophiles, such as alkoxides or thiolates, to form ethers and thioethers.[8]

Applications in Medicinal Chemistry and Drug Development

Halogenated pyridines like this compound are highly valued intermediates in the synthesis of active pharmaceutical ingredients (APIs).[4][7] They serve as foundational building blocks that allow medicinal chemists to systematically modify a lead compound to optimize its pharmacological properties, such as potency, selectivity, and metabolic stability.

This compound is utilized in the development of therapeutic agents for a range of conditions, including neurological and inflammatory disorders.[4] Its derivatives have been investigated for use as anti-inflammatory agents and anti-cancer compounds.[7] The ability to use this compound to construct complex molecular architectures is critical in the discovery pipelines for new chemical entities.[11][12]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as a hazardous substance.[2]

| Hazard Information | GHS Classification | Precautionary Statements |

| Pictogram | GHS07 (Exclamation Mark) | P261, P305+P351+P338 |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing vapors or dust.[13]

-

Wash hands thoroughly after handling.[14]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[13]

References

-

PubChem. This compound | C7H8BrN | CID 54078214. [Link]

-

American Elements. This compound | CAS 38749-81-4. [Link]

-

MySkinRecipes. This compound. [Link]

-

ChemSynthesis. 3-bromo-2-ethynylpyridine. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. 3-Bromo-2-methylpyridine: A Key Intermediate in Modern Synthesis. [Link]

-

PubChem. 3-Bromo-2-methylpyridine | C6H6BrN | CID 1201003. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of 3-Bromo-2-methoxypyridine in Modern Pharmaceutical Synthesis. [Link]

-

Fand, T. I., & Lutomski, K. F. (1949). Preparation of 3-Ethylpyridine. Journal of the American Chemical Society, 71(7), 2530–2530. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. [Link]

-

ChemComplete. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]

-

National Center for Biotechnology Information. Spectral Information in PubChem. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Advancing Pharmaceutical Frontiers: The Significance of 3-Bromo-2,5-Dichloropyridine. [Link]

-

Pototschnig, G., et al. (2017). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 22(12), 2038. [Link]

-

Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209. [Link]

-

PubChem. 3-Bromo-4-ethylpyridin-2-amine. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of 2-Bromo-3-methylpyridine in Pharmaceutical Drug Discovery. [Link]

Sources

- 1. This compound | C7H8BrN | CID 54078214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound [myskinrecipes.com]

- 5. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

Synthesis and discovery of 3-Bromo-2-ethylpyridine

An In-depth Technical Guide to the Synthesis and Discovery of 3-Bromo-2-ethylpyridine

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthesis of this compound, a key heterocyclic building block. Designed for researchers, scientists, and professionals in drug development, this document elucidates the strategic chemical pathways, underlying mechanisms, and practical laboratory protocols for its preparation. We will focus on a robust and widely applicable synthetic route, grounding our discussion in established chemical principles to ensure both clarity and reproducibility.

Introduction and Strategic Significance

This compound (CAS: 38749-81-4) is a substituted pyridine derivative whose structural features make it a valuable intermediate in organic synthesis.[1][2] The presence of an ethyl group at the 2-position and a bromine atom at the 3-position provides two distinct points for further chemical modification. The bromine atom, in particular, serves as a versatile handle for introducing a wide array of functional groups via cross-coupling reactions, which are fundamental in the construction of complex molecular architectures.

Its utility is most pronounced in the pharmaceutical and agrochemical sectors.[3] The pyridine scaffold is a common motif in bioactive molecules, and the specific substitution pattern of this compound allows for the systematic exploration of chemical space during the lead optimization phase of drug discovery. This guide moves beyond a simple recitation of steps to explain the causality behind the chosen synthetic strategy, emphasizing a logical, field-proven approach.

Overview of Synthetic Pathways

The synthesis of this compound can be approached from several angles. A direct electrophilic bromination of 2-ethylpyridine might seem like the most straightforward route. However, this method often suffers from a lack of regioselectivity, leading to a mixture of brominated isomers that are difficult to separate. The electron-deficient nature of the pyridine ring requires harsh conditions for bromination, which can further complicate the reaction profile.[4]

A more controlled and strategically sound approach involves building the desired substitution pattern through a sequence of reliable and high-yielding reactions. The most effective pathway relies on the famed Sandmeyer reaction , a cornerstone of aromatic chemistry for converting an amino group into a halide via a diazonium salt intermediate.[5][6][7] This method offers excellent regiochemical control, as the position of the bromine atom is predetermined by the location of a precursor amino group.

The overall workflow for this superior synthetic route is visualized below.

Caption: High-level overview of the multi-step synthesis of this compound.

Mechanistic Deep Dive: The Sandmeyer Reaction

The Sandmeyer reaction is the pivotal step in this synthesis, ensuring the precise installation of the bromine atom. It proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[5][8] The process begins with the diazotization of an aromatic amine, in this case, 3-amino-2-ethylpyridine.

Diazotization

The amine is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrobromic acid (HBr) at low temperatures (0–5 °C).[9] The low temperature is critical to prevent the premature decomposition of the resulting diazonium salt. The electrophilic nitrosonium ion (NO⁺) attacks the nucleophilic amine, and after a series of proton transfers and the elimination of water, the stable diazonium salt is formed.

Copper-Catalyzed Bromination

The diazonium salt is then introduced to a solution of copper(I) bromide (CuBr). The core of the Sandmeyer reaction is a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt.[8][10]

This electron transfer generates an aryl radical and releases nitrogen gas, a thermodynamically favorable process that drives the reaction forward. The aryl radical then abstracts a bromine atom from the now copper(II) bromide species, yielding the final product, this compound, and regenerating the copper(I) catalyst.[10]

Caption: Mechanism of the copper(I)-catalyzed Sandmeyer bromination step.

Detailed Experimental Protocol

This section provides a validated, step-by-step methodology for the synthesis of this compound starting from the precursor, 3-amino-2-ethylpyridine.

Materials and Reagents:

-

3-amino-2-ethylpyridine

-

Hydrobromic acid (48% aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

Preparation of the Diazonium Salt Solution:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 3-amino-2-ethylpyridine (1.0 eq) in 48% hydrobromic acid (approx. 4.0 eq) while cooling in an ice-salt bath to maintain an internal temperature of 0–5 °C.

-

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the stirred amine solution. The rate of addition must be carefully controlled to keep the temperature below 5 °C.[11] The formation of the diazonium salt is indicated by a slight color change. Stir the mixture for an additional 20-30 minutes at this temperature.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution or slurry of copper(I) bromide (1.2 eq) in 48% hydrobromic acid (approx. 2.0 eq). Warm the mixture gently if necessary to ensure dissolution, then cool it to 0 °C.

-

Slowly and carefully add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure the complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by silica gel column chromatography to yield pure this compound.[12]

-

Data Summary

The following table summarizes the key parameters for the described synthetic transformation. Yields are representative of typical Sandmeyer reactions and may vary based on scale and experimental conditions.

| Step | Key Transformation | Reagents | Temperature (°C) | Typical Yield |

| 1 | Diazotization | 3-amino-2-ethylpyridine, HBr, NaNO₂ | 0–5 | In-situ |

| 2 | Sandmeyer Reaction | Diazonium salt, CuBr | 0 to 60 | 60–80% |

| 3 | Purification | Silica Gel Chromatography | Room Temp. | >95% Purity |

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a multi-step sequence culminating in a Sandmeyer reaction. This approach provides excellent regiochemical control, avoiding the isomeric mixtures common with direct bromination. By understanding the underlying mechanisms of diazotization and copper-catalyzed radical substitution, researchers can confidently execute this synthesis. The detailed protocol provided herein serves as a robust starting point for laboratory preparation, enabling the production of this valuable intermediate for applications in pharmaceutical and materials science research.

References

- Google Patents. (n.d.). US3957792A - Process for preparing 2-ethyl-pyridine.

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

- Google Patents. (n.d.). IT1014833B - PROCESS FOR THE PREPARATION OF 2 ETHYLPYRIDINE.

-

LookChem. (2025). 2-ethylpyridine. Retrieved from [Link]

-

RSC Publishing. (n.d.). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). US4291165A - Process for making 2-bromopyridine.

-

L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Speciality Chemicals. (n.d.). The Chemistry of 3-Bromo-2-methylpyridine: Synthesis and Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

AMERICAN ELEMENTS. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

Sources

- 1. This compound | C7H8BrN | CID 54078214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. This compound [myskinrecipes.com]

- 4. nbinno.com [nbinno.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. byjus.com [byjus.com]

- 9. Diazotisation [organic-chemistry.org]

- 10. jk-sci.com [jk-sci.com]

- 11. Page loading... [wap.guidechem.com]

- 12. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

Introduction: The Strategic Importance of 3-Bromo-2-ethylpyridine

An In-depth Technical Guide to the Mechanistic Pathways of 3-Bromo-2-ethylpyridine in Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, substituted pyridines are foundational scaffolds for countless applications, from pharmaceuticals to advanced materials.[1][2] Among these, this compound has emerged as a particularly versatile and strategic building block. Its value lies in the specific arrangement of its functional components: the electron-deficient pyridine ring, a reactive bromine atom at the 3-position, and an ethyl group at the 2-position. This configuration provides a powerful handle for chemists to forge complex molecular architectures with high regioselectivity.[3]

The bromine atom serves as an excellent leaving group, making the C3 position a prime site for participation in a wide array of palladium-catalyzed cross-coupling reactions.[3] These reactions are the bedrock of modern C-C, C-N, and C-O bond formation. The ethyl group at the C2 position, adjacent to the nitrogen and the reaction center, introduces significant steric and electronic effects. While it can present challenges by sterically hindering the approach of catalysts and reagents, this same feature can be exploited to influence selectivity and reaction kinetics.[1][4] Understanding the interplay of these factors is critical for designing efficient and scalable synthetic routes.

This guide provides an in-depth exploration of the core mechanisms of action for this compound in several pivotal organic transformations. We will dissect the catalytic cycles of key cross-coupling reactions and other transformations, explaining the causality behind experimental choices and providing field-proven protocols to empower researchers in their synthetic endeavors.

Part 1: The Workhorse of Modern Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are indispensable tools for constructing the complex scaffolds of active pharmaceutical ingredients and functional materials.[5] this compound is an excellent substrate for these transformations, primarily due to the reactivity of its C-Br bond. The general mechanism for these reactions follows a catalytic cycle involving a Pd(0)/Pd(II) redox couple.[6]

Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Bonds

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp²) bonds, typically between an organohalide and an organoboron compound.[1][2] This reaction is instrumental in synthesizing biaryl structures, which are prevalent in medicinal chemistry.

Mechanism of Action:

The catalytic cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound. This is often the rate-limiting step and results in a Pd(II) complex.

-

Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[7]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]

A key challenge with pyridine substrates is the potential for the lone pair on the pyridine nitrogen to coordinate with the palladium catalyst, leading to inhibition.[2] The choice of a suitable ligand (e.g., bulky, electron-rich phosphines like SPhos or XPhos) is critical to stabilize the catalyst and promote the desired reaction pathway. Furthermore, the steric bulk of the 2-ethyl group can influence reaction rates, sometimes necessitating higher temperatures or more active catalyst systems for optimal yields.[1]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data: Suzuki-Miyaura Coupling Conditions

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 |

| Data adapted from protocols for the analogous 3-bromo-2-methylpyridine.[9] |

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if required, the ligand under the inert atmosphere.

-

Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.

-

Reaction: Place the flask in a preheated oil bath at the specified temperature and stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.[2][9]

Heck Reaction: Synthesis of Substituted Alkenes

The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for forming a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[10]

Mechanism of Action:

The mechanism is distinct from Suzuki coupling but shares the initial oxidative addition step.[6][10][11]

-

Oxidative Addition: Pd(0) inserts into the this compound C-Br bond to form a Pd(II) complex.

-

Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and then inserts into the Pd-C bond. This step typically proceeds in a syn fashion.[10]

-

β-Hydride Elimination: A hydrogen atom on the carbon beta to the palladium is eliminated, forming a palladium-hydride species and the final alkene product. This step requires a free C-H bond at the beta position and generally establishes the trans stereochemistry of the product.[10][12]

-

Catalyst Regeneration: The base removes the hydrogen (as HBr) from the palladium complex, regenerating the active Pd(0) catalyst.

Caption: Catalytic cycle of the Heck reaction.

Experimental Protocol: Heck Reaction

-

Reaction Setup: In a sealable reaction tube, combine this compound (1.0 equiv), the alkene (e.g., n-butyl acrylate, 1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a ligand (e.g., PPh₃, 4 mol%).

-

Inert Atmosphere: Purge the tube with an inert gas.

-

Reagent Addition: Add the anhydrous solvent (e.g., DMF or acetonitrile) and the base (e.g., triethylamine, 2.0 equiv) via syringe.

-

Reaction: Seal the tube and heat the mixture in an oil bath at 100-120 °C with vigorous stirring.

-

Monitoring: Follow the reaction's progress by GC-MS or LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of celite. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by column chromatography.

Sonogashira Coupling: Access to Alkynyl Pyridines

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl or vinyl halides, creating C(sp²)-C(sp) bonds.[13] It uniquely employs a dual-catalyst system, typically involving palladium and a copper(I) salt.[13][14]

Mechanism of Action:

The reaction proceeds via two interconnected catalytic cycles.[13]

-

Palladium Cycle: This cycle is analogous to those previously described. It begins with the oxidative addition of Pd(0) to the this compound C-Br bond to form a Pd(II) intermediate.

-

Copper Cycle: The terminal alkyne reacts with the copper(I) salt (e.g., CuI) in the presence of the amine base. The base deprotonates the alkyne, and the resulting acetylide anion coordinates with copper to form a highly reactive copper(I) acetylide species.[15]

-

Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex, regenerating the copper catalyst.

-

Reductive Elimination: The aryl and alkynyl groups on the palladium complex are eliminated to form the final product and regenerate the Pd(0) catalyst.

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper co-catalyst (CuI, 4 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with argon three times.

-

Reagent Addition: Add this compound (1.0 equiv), the anhydrous solvent (e.g., THF), and the amine base (e.g., triethylamine, 3.0 equiv).

-

Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise with stirring.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Work-up: Dilute the reaction mixture with ethyl acetate and filter through celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and then brine.

-

Purification: Dry the organic layer over MgSO₄, concentrate, and purify the product by column chromatography.[9]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone for forming carbon-nitrogen bonds, a critical transformation in pharmaceutical synthesis where aryl amines are common motifs.[16] The reaction couples an aryl halide with a primary or secondary amine.

Mechanism of Action:

The mechanism is highly dependent on the choice of a sterically hindered phosphine ligand, which is essential for facilitating the reaction, especially with challenging substrates like this compound.[16]

-

Oxidative Addition: The Pd(0) catalyst adds to the C-Br bond of this compound, forming the Pd(II) complex.

-

Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium(II)-amido intermediate.

-

Reductive Elimination: This is the key bond-forming step. The aryl group and the amido group are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.[16]

The steric bulk of the 2-ethyl group adjacent to the reaction site makes this a sterically demanding transformation. The success of the reaction hinges on using bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos) that promote reductive elimination and prevent catalyst deactivation.[16][17]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., BINAP), and the base (e.g., NaOtBu).

-

Inert Atmosphere: Seal the tube, evacuate, and backfill with an inert gas three times.

-

Reagent Addition: Under the inert atmosphere, add this compound (1.0 equiv), the amine coupling partner (1.2 equiv), and the anhydrous solvent (e.g., toluene).

-

Reaction: Seal the tube tightly and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the reaction progress by LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.[16]

Part 2: Alternative Pathways: Lithiation and Substitution

Beyond palladium catalysis, this compound can be functionalized via halogen-metal exchange, a powerful method for creating a nucleophilic carbon center on the pyridine ring.

Mechanism of Action:

The reaction of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures results in a bromine-lithium exchange.[18][19]

-

Ate-Complex Formation: The organolithium reagent attacks the bromine atom, forming a transient, negatively charged "ate" complex.[20]

-

Halogen Exchange: This complex then collapses, expelling bromide and forming the desired aryllithium species (2-ethyl-3-lithiopyridine) and n-butyl bromide.

-

Electrophilic Quench: The newly formed 2-ethyl-3-lithiopyridine is a potent nucleophile and can be trapped with a wide variety of electrophiles (e.g., CO₂, aldehydes, trialkyl borates) to install new functional groups at the C3 position.

The choice of solvent is crucial. Non-coordinating solvents like toluene are often preferred to generate the lithiated species cleanly, as more polar solvents like THF can sometimes participate in side reactions.[18][19][21]

Caption: Experimental workflow for lithiation and electrophilic quench.

Experimental Protocol: Lithiation and Borylation

-

Reaction Setup: To a flame-dried, three-neck flask under argon, add a solution of this compound (1.0 equiv) in anhydrous toluene.

-

Cooling: Cool the solution to -50 °C using a dry ice/acetone bath.

-

Lithiation: Add n-BuLi (1.05 equiv) dropwise via syringe, maintaining the internal temperature below -45 °C. Stir for 30 minutes at this temperature.

-

Electrophilic Quench: Add triisopropyl borate (1.2 equiv) dropwise, again keeping the temperature low.

-

Warming: Allow the reaction to slowly warm to room temperature and stir for 2 hours.

-

Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Separate the layers and extract the aqueous phase with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The resulting boronic acid can often be used without further purification or can be purified by recrystallization.[18][19]

Conclusion

This compound is a cornerstone building block whose reactivity is dominated by the strategic placement of its functional groups. Its participation in a host of palladium-catalyzed cross-coupling reactions—including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions—provides reliable and versatile pathways to complex molecular targets. The underlying mechanisms, all revolving around the Pd(0)/Pd(II) catalytic cycle, are subtly influenced by the steric and electronic nature of the 2-ethylpyridine scaffold, making the rational selection of ligands, bases, and conditions paramount to success. Furthermore, alternative transformations like halogen-metal exchange open up complementary avenues for functionalization. A thorough understanding of these mechanistic principles is not merely academic; it is a prerequisite for the efficient and innovative development of next-generation pharmaceuticals, agrochemicals, and materials.

References

- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine. Benchchem.

- 3-Bromo-2-methylpyridine: A Key Intermediate in Modern Synthesis. (No specific source name).

- Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. Benchchem.

- Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI.

- 3-Bromo-N-ethylpyridin-2-amine | 468718-55-0. Benchchem.

- A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine and 2-Bromo-3-methylpyridine. Benchchem.

- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. Benchchem.

- Double amination reaction of 3‐bromo‐4‐(2‐bromophenyl)pyridine 47 using... ResearchGate.

- Heck reaction. Wikipedia.

- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (No specific source name).

- A Comparative Guide to the Reactivity of 3-Bromopyridine and 1-(3-Bromopyridin-2-yl)ethanone. Benchchem.

- Heck Reaction. Organic Chemistry Portal.

- Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed.

- Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. ResearchGate.

- Chemistry Heck Reaction. sathee jee.

- Suzuki Coupling. Organic Chemistry Portal.

- Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. Pearson.

- Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. Princeton University.

- Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11. YouTube.

- 17.2. Palladium catalyzed couplings | Organic Chemistry II. Lumen Learning.

- Sonogashira coupling. Wikipedia.

- Mechanism of aromatic lithiation reactions--Importance of steric factors. (No specific source name).

- HECK REACTION: Heterocyclic reactants mechanism. YouTube.

- 3 Bromo 2 Methylpyridine Pharmaceutical Intermediates. (No specific source name).

- Palladium Cross-Coupling Reactions 1. An Introduction. YouTube.

- Sonogashira Coupling Reaction Mechanism. YouTube.

- Sonogashira Coupling. Organic Chemistry Portal.

- The Role of 3-Bromo-2-methoxypyridine in Modern Pharmaceutical Synthesis. (No specific source name).

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. Heck reaction - Wikipedia [en.wikipedia.org]

- 11. SATHEE: Chemistry Heck Reaction [satheejee.iitk.ac.in]

- 12. youtube.com [youtube.com]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. m.youtube.com [m.youtube.com]

- 16. benchchem.com [benchchem.com]

- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 18. researchgate.net [researchgate.net]

- 19. collaborate.princeton.edu [collaborate.princeton.edu]

- 20. m.youtube.com [m.youtube.com]

- 21. ias.ac.in [ias.ac.in]

Spectroscopic Data for 3-Bromo-2-ethylpyridine: A Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive analysis of the anticipated spectroscopic data for 3-Bromo-2-ethylpyridine (C₇H₈BrN). In the absence of publicly available experimental spectra for this specific compound, this document leverages empirical data from analogous structures—namely 3-bromopyridine and 2-ethylpyridine—to predict the characteristic signals in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies for data acquisition are detailed, and the rationale behind the predicted spectral features is explained, offering a robust framework for the identification and characterization of this compound in a research and development setting.

Introduction: The Need for Predictive Spectroscopic Analysis

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. As with any novel or sparsely documented compound, unambiguous structural confirmation is paramount for its application in drug development and other scientific endeavors. Spectroscopic techniques such as NMR, IR, and MS are the cornerstones of molecular characterization. However, the current body of scientific literature and spectral databases lack accessible, verified experimental data for this compound.

This guide addresses this gap by providing a detailed, predictive analysis of its spectroscopic signature. By dissecting the known effects of a bromine atom at the 3-position and an ethyl group at the 2-position of a pyridine ring, we can construct a reliable, theoretical model of its spectral output. This approach not only serves as a valuable reference for researchers working with this molecule but also illustrates the power of leveraging structure-activity relationships in spectroscopic interpretation.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound forms the basis for all spectroscopic predictions. The interplay between the electron-withdrawing inductive effect of the bromine atom and the electron-donating effect of the ethyl group, coupled with the inherent electronic properties of the pyridine ring, dictates the chemical environment of each atom and bond.

Figure 1: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts for this compound are based on the additive effects of the bromo and ethyl substituents on the pyridine ring, with 3-bromopyridine and 2-ethylpyridine serving as primary reference compounds.

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR (or 20-30 mg for ¹³C NMR).

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. The choice of solvent is critical as it must dissolve the sample without contributing interfering signals in the spectral regions of interest.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

The analysis should be performed on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

-

The instrument is tuned and shimmed to the lock signal of the deuterated solvent to optimize magnetic field homogeneity.

-

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom.

-

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the three aromatic protons on the pyridine ring and the five protons of the ethyl group.

-

Aromatic Region (7.0 - 8.5 ppm): The protons on the pyridine ring (H-4, H-5, and H-6) will be influenced by the positions of the substituents. The H-6 proton, being adjacent to the nitrogen, is expected to be the most deshielded. The H-4 and H-5 protons will exhibit splitting patterns based on their coupling to each other.

-

Aliphatic Region (1.0 - 3.0 ppm): The ethyl group will present as a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl spin system. The methylene protons are adjacent to the electron-withdrawing pyridine ring and will therefore be downfield relative to the methyl protons.

| Predicted ¹H NMR Data for this compound | |||

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | 8.3 - 8.5 | Doublet of doublets (dd) | ~4.8, ~1.5 |

| H-4 | 7.7 - 7.9 | Doublet of doublets (dd) | ~8.0, ~1.5 |

| H-5 | 7.2 - 7.4 | Doublet of doublets (dd) | ~8.0, ~4.8 |

| -CH₂- (ethyl) | 2.8 - 3.0 | Quartet (q) | ~7.6 |

| -CH₃ (ethyl) | 1.2 - 1.4 | Triplet (t) | ~7.6 |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the ring.

-

Aromatic Region (120 - 160 ppm): The five carbons of the pyridine ring will resonate in this region. C-2 and C-3, being directly attached to the ethyl and bromo groups respectively, will have their chemical shifts significantly affected. The carbon attached to bromine (C-3) is expected to be shielded compared to an unsubstituted carbon due to the "heavy atom effect".

-

Aliphatic Region (10 - 30 ppm): The two carbons of the ethyl group will appear in the upfield region of the spectrum.

| Predicted ¹³C NMR Data for this compound | |

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 158 - 162 |

| C-6 | 148 - 152 |

| C-4 | 138 - 142 |

| C-5 | 123 - 127 |

| C-3 | 120 - 124 |

| -CH₂- (ethyl) | 25 - 29 |

| -CH₃ (ethyl) | 13 - 17 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained neat by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires only a small amount of the sample to be placed on the crystal.

-

Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Predicted IR Spectrum

The IR spectrum of this compound will be characterized by vibrations corresponding to the aromatic pyridine ring and the aliphatic ethyl group.

| Predicted IR Absorption Bands for this compound | ||

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C and C=N ring stretch | 1400 - 1600 | Strong, multiple bands |

| C-H bend (aliphatic) | 1370 - 1470 | Medium |

| C-Br stretch | 500 - 600 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for small, relatively volatile molecules. In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is expected to show a characteristic molecular ion peak and several key fragment ions.

-

Molecular Ion (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in two molecular ion peaks of almost equal intensity at m/z values corresponding to the molecular weight with each isotope. The nominal molecular weight is approximately 186 g/mol .

-

Fragmentation: The most likely initial fragmentation is the loss of a methyl radical (•CH₃) from the ethyl group, which is a common fragmentation pathway for alkyl-substituted aromatic compounds.

Figure 2: Predicted major fragmentation pathways for this compound.

| Predicted Key Fragments in the Mass Spectrum | |

| m/z | Identity |

| 185/187 | Molecular ion [M]⁺˙ |

| 170/172 | [M - CH₃]⁺ |

| 157/159 | [M - C₂H₄]⁺˙ (from McLafferty rearrangement) |

| 78 | Pyridine fragment |

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By analyzing the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can gain a strong understanding of the key spectral features to look for when identifying this compound. While these predictions are based on sound chemical principles and data from analogous compounds, experimental verification remains the gold standard. This document should, therefore, be used as a tool to aid in, but not replace, empirical data acquisition and interpretation.

An In-depth Technical Guide to 3-Bromo-2-ethylpyridine: Properties, Synthesis, and Reactivity

This guide provides an in-depth analysis of 3-Bromo-2-ethylpyridine, a key heterocyclic building block for professionals in chemical research and drug development. We will move beyond simple data recitation to explore the causal relationships behind its properties and reactivity, offering field-proven insights into its application.

Strategic Importance and Molecular Overview

This compound (CAS No. 38749-81-4) is a substituted pyridine derivative whose synthetic value is anchored in the strategic placement of its functional groups.[1][2] The pyridine core is a prevalent motif in pharmaceuticals and agrochemicals, and this molecule offers three key points for synthetic diversification: the reactive carbon-bromine bond, the pyridine nitrogen, and the alkyl side chain. Its primary utility lies in its function as a versatile electrophilic partner in a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.

Caption: Chemical structure of this compound.

Physicochemical Characteristics

The reliable characterization of a reagent is the foundation of reproducible science. While some experimental physical properties of this compound are not widely reported in peer-reviewed literature, a combination of data from commercial suppliers and computational models provides a working profile.

| Property | Value | Source(s) |

| CAS Number | 38749-81-4 | [1][2][3] |

| Molecular Formula | C₇H₈BrN | [1][2][4] |

| Molecular Weight | 186.05 g/mol | [1][3] |

| Appearance | Data not consistently reported; typically a liquid. | |

| Boiling Point | Data not available in cited literature. | [3][5][6] |

| Density | Data not available in cited literature. | [3][5][6] |

| Purity | Typically >98% (HPLC) | [4][7] |

| Computed XLogP3-AA | 2.4 | [1] |

| Computed H-Bond Acceptor Count | 1 (the pyridine nitrogen) | [1] |

Note: The absence of experimentally verified boiling point and density data underscores the need for careful handling and characterization upon receipt of this material.

Representative Synthetic Protocol

While various proprietary methods exist for the synthesis of substituted pyridines, a common and logical approach for the preparation of this compound involves the direct electrophilic bromination of 2-ethylpyridine. The pyridine ring is electron-deficient and generally requires forcing conditions for electrophilic substitution; however, the directing effects of the alkyl group and choice of brominating agent can achieve the desired regioselectivity.

Sources

- 1. This compound | C7H8BrN | CID 54078214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 38749-81-4 CAS Manufactory [m.chemicalbook.com]

- 3. americanelements.com [americanelements.com]

- 4. cyclicpharma.com [cyclicpharma.com]

- 5. aaronchem.com [aaronchem.com]

- 6. americanelements.com [americanelements.com]

- 7. file.leyan.com [file.leyan.com]

An In-depth Technical Guide to 3-Bromo-2-ethylpyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-ethylpyridine is a halogenated pyridine derivative that has garnered significant interest as a versatile building block in organic synthesis. Its unique structural arrangement, featuring a bromine atom at the 3-position and an ethyl group at the 2-position of the pyridine ring, offers strategic points for functionalization. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The electron-deficient nature of the pyridine ring, coupled with the presence of a good leaving group (bromine), renders this compound an excellent substrate for a variety of cross-coupling reactions. This guide provides a comprehensive overview of its synthesis, key chemical properties, and its application in the development of novel therapeutic agents.

Core Molecular Information

A clear understanding of the fundamental properties of this compound is essential for its effective utilization in research and development.

| Property | Value | Source(s) |

| CAS Number | 38749-81-4 | [1] |

| Molecular Formula | C₇H₈BrN | [1] |

| Molecular Weight | 186.05 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CCC1=NC=CC=C1Br | [1] |

Synthesis and Mechanistic Insights

The synthesis of this compound is primarily achieved through the bromination of 2-ethylpyridine. The regioselectivity of this electrophilic aromatic substitution is directed by the pyridine nitrogen, which deactivates the ring, and the activating effect of the ethyl group.

A common synthetic approach involves the reaction of 2-ethylpyridine with a brominating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the pyridine nitrogen, further deactivating the ring towards electrophilic attack but also influencing the position of substitution.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Bromination of 2-Ethylpyridine (Representative)

-

To a reaction vessel containing aluminum chloride, slowly add 2-ethylpyridine while stirring.

-

Heat the mixture to the desired reaction temperature (e.g., 100 °C).

-

Add bromine dropwise to the reaction mixture over a period of time.

-

Continue stirring for a specified duration to ensure complete reaction.

-

After cooling, the reaction mixture is carefully quenched with ice water and acidified.

-

The aqueous layer is washed with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities.

-

The aqueous layer is then basified with a strong base (e.g., NaOH solution).

-

The product is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield pure this compound.

Physicochemical and Spectroscopic Characterization

The structural elucidation and purity assessment of this compound are crucial for its application in synthesis. The following are expected analytical data based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show a triplet and a quartet for the ethyl group. The aromatic region should display signals corresponding to the three protons on the pyridine ring, with their chemical shifts and coupling patterns being indicative of their positions relative to the nitrogen and bromine atoms. For the similar compound, 5-Ethyl-2-methyl pyridine, the ethyl group protons appear as a quartet at ~2.58 ppm and a triplet at ~1.21 ppm[3].

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the nitrogen and bromine atoms. For 5-Ethyl-2-methyl pyridine, the ethyl group carbons appear at ~25.8 and ~15.6 ppm[3].

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic peaks for C-H stretching of the aromatic ring and the ethyl group, as well as C=N and C=C stretching vibrations of the pyridine ring. The C-Br stretching frequency is also expected to be present in the fingerprint region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. The fragmentation pattern will likely involve the loss of the ethyl group and other fragments from the pyridine ring.

Applications in Drug Development: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of this compound in drug development is its use as a substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules[4][5].

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Representative)

The following is a representative protocol for the Suzuki-Miyaura coupling of a bromopyridine derivative[4][6]:

-

In a reaction vessel, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).

-

Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (e.g., 3 mol%).

-

Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

-

Seal the vessel and heat the reaction mixture to a specified temperature (e.g., 100 °C) with vigorous stirring for a designated time (e.g., 12 hours).

-

Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup by diluting the mixture with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired 3-phenyl-2-ethylpyridine.

This powerful synthetic transformation allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position of the pyridine ring, providing access to a diverse library of compounds for biological screening. This compound is utilized in the development of potential therapeutic agents for conditions such as neurological and inflammatory disorders[7].

Conclusion

This compound is a key synthetic intermediate with significant potential in the fields of medicinal chemistry and drug discovery. Its well-defined synthesis and reactivity, particularly in palladium-catalyzed cross-coupling reactions, make it an invaluable tool for the construction of complex molecular architectures. A thorough understanding of its properties and reaction protocols, as outlined in this guide, is crucial for researchers and scientists aiming to leverage this versatile building block in the development of novel and effective pharmaceuticals.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Bromo-2-methylpyridine: A Key Intermediate in Modern Synthesis. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.

-

ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. Retrieved from [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

- 1. This compound | C7H8BrN | CID 54078214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Core Concepts: The Strategic Value of 3-Bromo-2-ethylpyridine

An In-depth Technical Guide to the Synthesis, Reactivity, and Application of 3-Bromo-2-ethylpyridine for Advanced Research

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the use of this compound. It aims to provide not just procedural details but also a deep understanding of the underlying chemical principles that govern the utility of this versatile synthetic building block. By elucidating the causality behind experimental choices, this document will empower researchers to innovate and optimize their synthetic strategies.

This compound (CAS 38749-81-4) is a halogenated pyridine derivative with significant utility in organic synthesis.[1][2] Its molecular structure, featuring a bromine atom at the 3-position and an ethyl group at the 2-position of the pyridine ring, offers a unique combination of reactive sites.[3] This architecture is pivotal for its application as an intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The electron-deficient nature of the pyridine ring, further influenced by the halogen substituent, makes the molecule susceptible to a variety of chemical transformations.[4]

The bromine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[5][6] The ethyl group, while seemingly simple, provides steric and electronic modulation of the pyridine core, influencing the regioselectivity and kinetics of reactions. This strategic combination of functional groups allows for the precise and controlled introduction of the 2-ethylpyridyl moiety into larger, more complex molecular scaffolds, which is often a key feature in biologically active compounds.[7]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₈BrN |

| Molecular Weight | 186.05 g/mol |

| CAS Number | 38749-81-4 |

| Appearance | Colorless oil (typical) |

| Boiling Point | Not specified, but expected to be higher than related compounds |

| SMILES | CCC1=C(C=CC=N1)Br |

Synthesis of this compound: A Practical Protocol

The synthesis of this compound is most commonly achieved through the direct bromination of 2-ethylpyridine. The key to a successful synthesis is controlling the regioselectivity to favor bromination at the 3-position while minimizing the formation of other isomers and poly-brominated byproducts.

Electrophilic Bromination of 2-Ethylpyridine

A common method for the synthesis of related compounds like 3-bromo-2-methylpyridine involves the reaction of 2-methylpyridine with bromine in the presence of a Lewis acid such as aluminum chloride at elevated temperatures.[5][8] This approach can be adapted for the synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas trap to neutralize evolving HBr. Aluminum chloride (e.g., 200 g for a 46.6 g scale of starting material) is placed in the flask.[8]

-

Addition of Starting Material: 2-Ethylpyridine is added dropwise to the aluminum chloride with stirring. The mixture is then heated to 100 °C.[8]

-

Bromination: Bromine (e.g., 40.0 g for the scale mentioned above) is added dropwise to the heated mixture over a period of one hour.[8] The reaction is highly exothermic and care must be taken to control the rate of addition.

-

Reaction Completion and Quenching: After the addition is complete, the mixture is stirred for an additional 30 minutes at 100 °C.[8] After cooling, the reaction mixture is carefully poured into ice water.

-

Work-up and Purification: The aqueous solution is acidified with concentrated hydrochloric acid.[8] It is then washed with an organic solvent like ethyl acetate to remove non-basic impurities. The aqueous layer is then basified with a strong base (e.g., 8 M NaOH) and extracted with diethyl ether.[8] The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography or vacuum distillation to yield pure this compound.[8]

Causality Behind Experimental Choices:

-

Lewis Acid Catalyst: The use of aluminum chloride activates the pyridine ring towards electrophilic substitution and helps to direct the incoming electrophile.

-

Temperature Control: Elevated temperature is necessary to overcome the activation energy for the bromination of the deactivated pyridine ring.

-

Acidic Work-up: The initial acidification ensures that the desired product remains in the aqueous layer as its protonated form, allowing for the removal of non-polar impurities.

-

Basic Extraction: Subsequent basification deprotonates the pyridinium salt, rendering it soluble in organic solvents for extraction.

Core Reactivity: A Hub for Molecular Diversification

The synthetic utility of this compound is largely defined by its participation in palladium-catalyzed cross-coupling reactions. These reactions provide powerful and versatile methods for constructing complex molecular architectures.[4]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between this compound and various organoboron compounds, leading to the synthesis of biaryl and heteroaryl structures.[9][10]

Workflow for Suzuki-Miyaura Coupling:

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Adaptable Protocol for Suzuki-Miyaura Coupling:

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines, such as 3-bromo-2-methylpyridine.[9]

-

Setup: To an oven-dried Schlenk flask, add this compound, the desired arylboronic acid (1.1-1.5 equivalents), and a base such as K₃PO₄ (2 equivalents).[9][10]

-

Inerting: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[9]

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio) via syringe.[9][10]

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and proceed with an aqueous workup and purification by column chromatography.[9]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a wide range of N-aryl and N-heteroaryl amines. This is particularly relevant in medicinal chemistry where the aniline moiety is a common pharmacophore.

Logical Relationship of Key Synthetic Transformations:

Caption: Key cross-coupling reactions of this compound.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable building block for the synthesis of biologically active compounds.[1] Its derivatives are explored as potential therapeutic agents for neurological and inflammatory conditions.[1] In agrochemical research, it is used in the development of novel pesticides and herbicides.[1] The ability to generate diverse libraries of compounds through the cross-coupling reactions described above makes it a powerful tool in lead discovery and optimization.[11]

Hypothetical Signaling Pathway in Drug Discovery:

Many modern therapeutics, particularly in oncology, function by inhibiting specific signaling pathways that are dysregulated in cancer cells.[6] A compound derived from this compound could be designed to inhibit a key kinase in such a pathway.

Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway by a drug candidate.

Future Research Directions and Opportunities

The full synthetic potential of this compound remains an active area of research. Future investigations could focus on:

-

C-H Activation: Developing methods for the selective functionalization of the ethyl group to introduce additional diversity.

-

Photoredox Catalysis: Utilizing light-driven reactions to access novel transformations and chemical space.

-

Flow Chemistry: Implementing continuous-flow processes for the synthesis and derivatization of this compound to enhance safety, scalability, and efficiency.

-

Novel Coupling Partners: Exploring reductive cross-coupling reactions with a broader range of alkyl halides to directly install alkyl chains.[12]

By leveraging the foundational knowledge and detailed protocols within this guide, researchers are well-equipped to harness the power of this compound in their pursuit of scientific innovation.

References

- Benchchem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine.

- ChemicalBook. 3-Bromo-2-methylpyridine synthesis.

- MySkinRecipes. This compound.

- PubChem. This compound.

- Ningbo Inno Pharmchem Co., Ltd. Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine.

- The Chemistry of 3-Bromo-2-methylpyridine: Synthesis and Applic

- The Role of 3-Bromo-2-methoxypyridine in Modern Pharmaceutical Synthesis.

- NIH. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.

- MDPI.

- NINGBO INNO PHARMCHEM CO.,LTD. Advancing Pharmaceutical Frontiers: The Significance of 3-Bromo-2,5-Dichloropyridine.

- AMERICAN ELEMENTS. This compound.

- ACS Publications. Reductive Cross-Coupling of 3-Bromo-2,1-borazaronaphthalenes with Alkyl Iodides.

- Benchchem. Application Notes and Protocols for 2-Bromo-3-methoxypyridine in Medicinal Chemistry Research.

Sources

- 1. This compound [myskinrecipes.com]

- 2. americanelements.com [americanelements.com]

- 3. This compound | C7H8BrN | CID 54078214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

Solubility of 3-Bromo-2-ethylpyridine in common organic solvents

An In-depth Technical Guide to the Solubility of 3-Bromo-2-ethylpyridine in Common Organic Solvents

Authored by: A Senior Application Scientist